molecular formula C25H22O6S2 B4312158 METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL](NAPHTHALEN-1-YL)METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE

METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL](NAPHTHALEN-1-YL)METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4312158
M. Wt: 482.6 g/mol
InChI Key: TWYZEQRXDXZQSX-UHFFFAOYSA-N
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Description

Dimethyl 5,5’-(1-naphthylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a naphthylmethylene bridge connecting two thiophene rings, each substituted with a hydroxy and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5,5’-(1-naphthylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) typically involves the following steps:

    Formation of the Naphthylmethylene Bridge: The initial step involves the reaction of 1-naphthaldehyde with a suitable thiophene derivative under acidic conditions to form the naphthylmethylene bridge.

    Substitution Reactions: The thiophene rings are then functionalized with hydroxy and carboxylate groups through a series of substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate groups to form the dimethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The hydroxy groups in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The naphthylmethylene bridge can be reduced to form the corresponding dihydro derivative.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Dimethyl 5,5’-(1-naphthylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant due to the presence of hydroxy groups.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of dimethyl 5,5’-(1-naphthylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) involves its interaction with various molecular targets:

    Antioxidant Activity: The hydroxy groups can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines through the modulation of signaling pathways.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating specific molecular pathways.

Comparison with Similar Compounds

  • Dimethyl 5,5’-(1-phenylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate)
  • Dimethyl 5,5’-(1-benzylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate)

Comparison:

  • Structural Differences: The main difference lies in the substituent on the methylene bridge (naphthyl vs. phenyl or benzyl).
  • Chemical Properties: The presence of the naphthyl group in dimethyl 5,5’-(1-naphthylmethylene)bis(4-hydroxy-2-methylthiophene-3-carboxylate) may result in different electronic properties compared to its phenyl or benzyl analogs.
  • Applications: The unique structure of the naphthyl derivative may offer distinct advantages in specific applications, such as enhanced stability or specific interactions with biological targets.

Properties

IUPAC Name

methyl 4-hydroxy-5-[(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-naphthalen-1-ylmethyl]-2-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O6S2/c1-12-17(24(28)30-3)20(26)22(32-12)19(16-11-7-9-14-8-5-6-10-15(14)16)23-21(27)18(13(2)33-23)25(29)31-4/h5-11,19,26-27H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYZEQRXDXZQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C(C2=CC=CC3=CC=CC=C32)C4=C(C(=C(S4)C)C(=O)OC)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL](NAPHTHALEN-1-YL)METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL](NAPHTHALEN-1-YL)METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL](NAPHTHALEN-1-YL)METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL](NAPHTHALEN-1-YL)METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL](NAPHTHALEN-1-YL)METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL](NAPHTHALEN-1-YL)METHYL}-2-METHYLTHIOPHENE-3-CARBOXYLATE

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